molecular formula C12H17IN2O B7932932 (S)-2-Amino-N-(2-iodo-benzyl)-3-methyl-butyramide

(S)-2-Amino-N-(2-iodo-benzyl)-3-methyl-butyramide

Cat. No.: B7932932
M. Wt: 332.18 g/mol
InChI Key: GMGYIOBSFWDMEC-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-N-(2-iodo-benzyl)-3-methyl-butyramide is an organic compound that features an amino group, an iodo-substituted benzyl group, and a butyramide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2-iodo-benzyl)-3-methyl-butyramide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-iodobenzylamine and (S)-3-methylbutyric acid.

    Amidation Reaction: The key step involves the amidation of 2-iodobenzylamine with (S)-3-methylbutyric acid. This reaction is typically carried out in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to facilitate the formation of the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-iodo-benzyl)-3-methyl-butyramide can undergo various chemical reactions, including:

    Substitution Reactions: The iodo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction reactions can convert it to corresponding amines.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while Suzuki coupling with a boronic acid would form a biaryl compound.

Scientific Research Applications

(S)-2-Amino-N-(2-iodo-benzyl)-3-methyl-butyramide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-iodo-benzyl)-3-methyl-butyramide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodo group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Iodobenzylamine: Shares the iodo-substituted benzyl group but lacks the butyramide moiety.

    3-Methylbutyramide: Contains the butyramide moiety but lacks the iodo-substituted benzyl group.

    N-Benzyl-3-methylbutyramide: Similar structure but without the iodo substitution.

Uniqueness

(S)-2-Amino-N-(2-iodo-benzyl)-3-methyl-butyramide is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of the iodo group allows for unique interactions in chemical and biological systems, distinguishing it from other similar compounds.

Biological Activity

(S)-2-Amino-N-(2-iodo-benzyl)-3-methyl-butyramide is a chiral compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including its mechanism of action, structural characteristics, and comparisons with similar compounds.

Chemical Structure and Properties

This compound features an amino group attached to a butyramide backbone, with a 2-iodo-benzyl substituent. The presence of iodine in its structure may enhance its reactivity and influence its biological interactions. The stereochemistry of the compound is also significant, as the (S) configuration often correlates with specific pharmacological activities.

The biological activity of this compound is thought to involve interactions with various molecular targets. It may exert effects by:

  • Binding to Enzymes or Receptors : The compound could inhibit certain enzymes involved in metabolic processes or interact with receptors to modulate cellular signaling pathways.
  • Influencing Biochemical Pathways : By affecting the activity of specific enzymes or receptors, it may alter biochemical pathways relevant to disease processes.

Biological Activities

Research indicates that compounds similar to this compound have exhibited various biological activities, including:

  • Antimicrobial Properties : Some studies suggest potential antimicrobial effects, which could be explored further in clinical settings.
  • Anticancer Activity : There is ongoing investigation into the compound's ability to inhibit cancer cell proliferation and induce apoptosis.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds. Below is a comparison table highlighting key features:

Compound NameStructure FeaturesUnique Aspects
(S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramideContains methoxy instead of iodo groupMay exhibit different biological properties due to methoxy substitution
(S)-2-Amino-N-propyl-N-(4-fluorobenzyl)-3-methyl-butyramidePropyl group instead of ethyl; fluorine substituentFluorine may enhance metabolic stability
(S)-2-Amino-N-isopropyl-N-(3-chlorobenzyl)-3-methyl-butyramideIsopropyl group; chlorine substituentChlorine's electron-withdrawing nature may alter reactivity

The presence of the iodine atom in this compound is particularly noteworthy, as it may confer unique reactivity compared to its analogs, potentially influencing both synthetic routes and biological interactions.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into their therapeutic potential:

  • Anticancer Studies : Research has shown that related compounds can inhibit tumor growth in vitro and in vivo models. For example, a study demonstrated that certain derivatives displayed significant cytotoxicity against various cancer cell lines.
  • Enzyme Inhibition : A comparative study indicated that some compounds similar to this compound effectively inhibited specific enzymes involved in cancer progression.

Properties

IUPAC Name

(2S)-2-amino-N-[(2-iodophenyl)methyl]-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17IN2O/c1-8(2)11(14)12(16)15-7-9-5-3-4-6-10(9)13/h3-6,8,11H,7,14H2,1-2H3,(H,15,16)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGYIOBSFWDMEC-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC1=CC=CC=C1I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC1=CC=CC=C1I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.